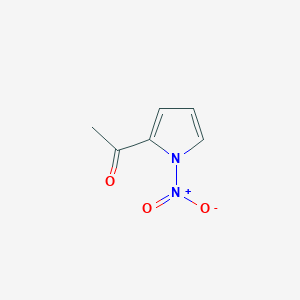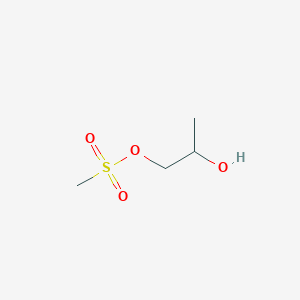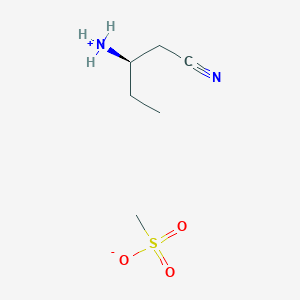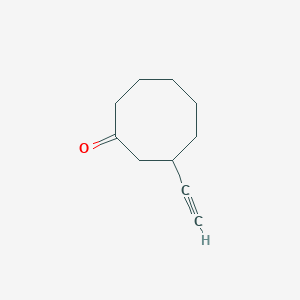
3-Ethynylcyclooctan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethynylcyclooctan-1-one is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is a cyclic ketone that contains an ethynyl group, which makes it a unique molecule with interesting properties.
Applications De Recherche Scientifique
3-Ethynylcyclooctan-1-one has been studied for its potential applications in various fields. One of the most significant applications of this compound is in the field of organic synthesis. It can be used as a building block for the synthesis of various organic compounds due to its unique structure and reactivity. It has also been studied for its potential use as a ligand in organometallic chemistry.
Mécanisme D'action
The mechanism of action of 3-Ethynylcyclooctan-1-one is not well understood. However, it is believed to act as a Michael acceptor due to the presence of the ethynyl group. This makes it a useful molecule for various chemical reactions.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of 3-Ethynylcyclooctan-1-one. However, it has been reported to have antimicrobial activity against various bacteria and fungi. It has also been studied for its potential use as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-Ethynylcyclooctan-1-one in lab experiments is its unique structure and reactivity. It can be used as a building block for the synthesis of various organic compounds, making it a useful molecule in organic synthesis. However, one of the limitations of using this compound is its limited solubility in common organic solvents, which can make it challenging to work with.
Orientations Futures
There are several future directions for research on 3-Ethynylcyclooctan-1-one. One area of research could be to study its potential use as a ligand in organometallic chemistry. Another area of research could be to explore its potential use as an antimicrobial agent. Additionally, more studies could be conducted to understand its mechanism of action and its potential use as an anticancer agent.
Conclusion:
In conclusion, 3-Ethynylcyclooctan-1-one is a unique chemical compound that has potential applications in various fields. Its synthesis method is reliable, and it has been studied for its potential use in organic synthesis and organometallic chemistry. While limited research has been conducted on its biochemical and physiological effects, it has shown potential as an antimicrobial and anticancer agent. Future research could explore its potential use in these areas and further understand its mechanism of action.
Méthodes De Synthèse
The synthesis of 3-Ethynylcyclooctan-1-one involves the reaction of cyclooctanone with propargyl bromide in the presence of potassium tert-butoxide. This reaction leads to the formation of 3-Ethynylcyclooctan-1-one with a yield of around 70%. This method has been reported in various research papers and is considered a reliable method for synthesizing this compound.
Propriétés
Numéro CAS |
155222-55-2 |
|---|---|
Nom du produit |
3-Ethynylcyclooctan-1-one |
Formule moléculaire |
C10H14O |
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
3-ethynylcyclooctan-1-one |
InChI |
InChI=1S/C10H14O/c1-2-9-6-4-3-5-7-10(11)8-9/h1,9H,3-8H2 |
Clé InChI |
UVLSPDSCEFSAGT-UHFFFAOYSA-N |
SMILES |
C#CC1CCCCCC(=O)C1 |
SMILES canonique |
C#CC1CCCCCC(=O)C1 |
Synonymes |
Cyclooctanone, 3-ethynyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



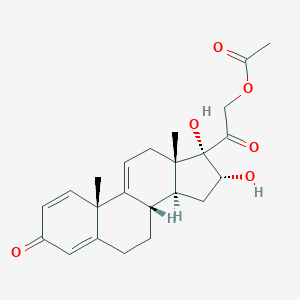
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-1,2-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoate](/img/structure/B134211.png)
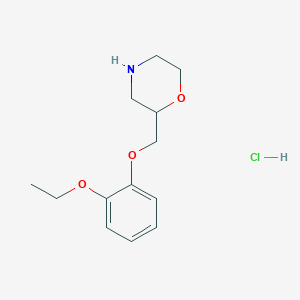
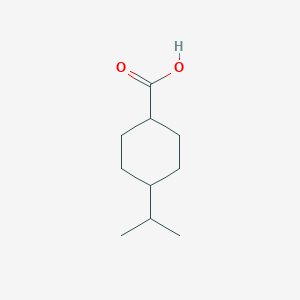
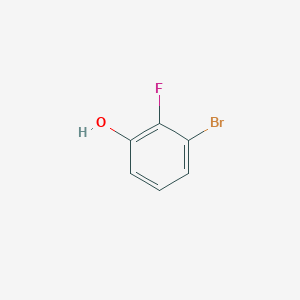
![2-(3-Chlorophenyl)-4-methylsulfanyl-6-[3-(trifluoromethyl)phenyl]pyridine](/img/structure/B134221.png)
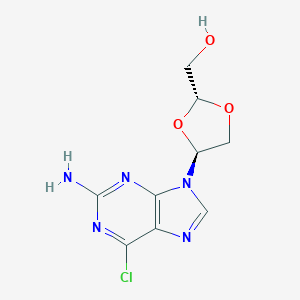
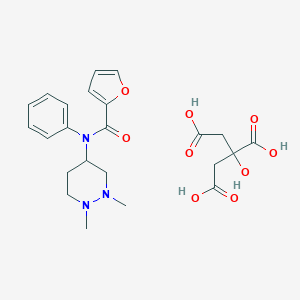
![5,7-Dibromo-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B134231.png)

